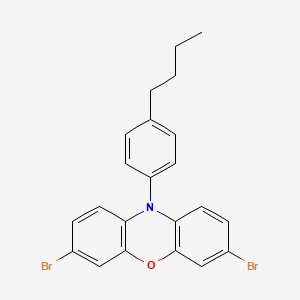
3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine: is a brominated phenoxazine derivative. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 7, and a butylphenyl group at position 10.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine typically involves the bromination of a phenoxazine precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and time conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of phenoxazine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated phenoxazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Phenoxazine oxides.
Reduction: Debrominated phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine is used as a building block in organic synthesis, particularly in the development of new materials and dyes.
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique photophysical properties.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine involves its interaction with molecular targets through its bromine atoms and phenoxazine core. These interactions can lead to various biological effects, depending on the specific application. The molecular pathways involved may include electron transfer processes and binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
- 3,7-Dibromo-10-ethyl-10H-phenothiazine
- 3,7-Dibromo-10-hexylphenothiazine
- 3,7-Dibromo-10-(2-methoxyphenyl)phenothiazine
Comparison: Compared to these similar compounds, 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine is unique due to the presence of the butylphenyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications in materials science and biological research.
Propriétés
Numéro CAS |
536762-20-6 |
|---|---|
Formule moléculaire |
C22H19Br2NO |
Poids moléculaire |
473.2 g/mol |
Nom IUPAC |
3,7-dibromo-10-(4-butylphenyl)phenoxazine |
InChI |
InChI=1S/C22H19Br2NO/c1-2-3-4-15-5-9-18(10-6-15)25-19-11-7-16(23)13-21(19)26-22-14-17(24)8-12-20(22)25/h5-14H,2-4H2,1H3 |
Clé InChI |
YIUXVMNZXOLRHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=C2C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



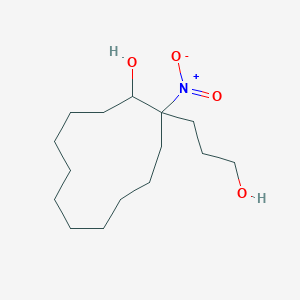
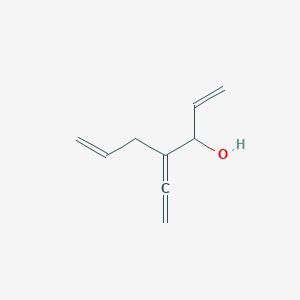
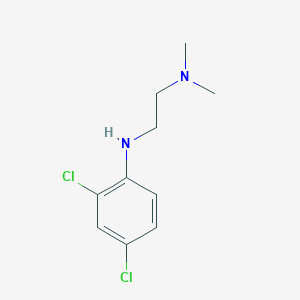
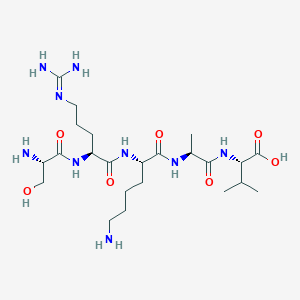
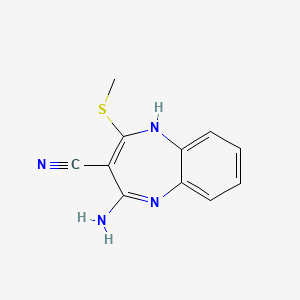
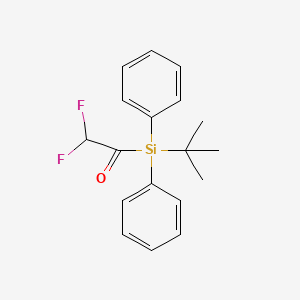
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
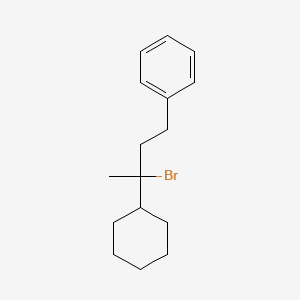
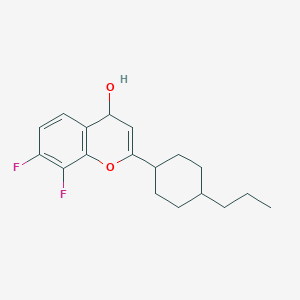
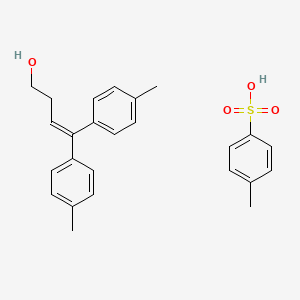
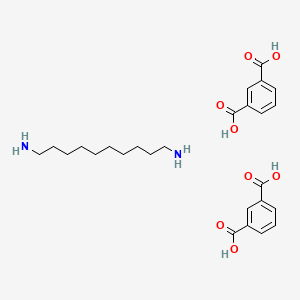
![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)
